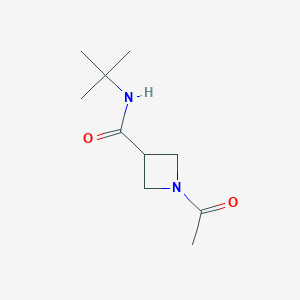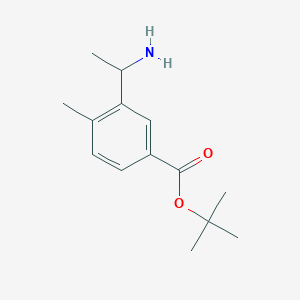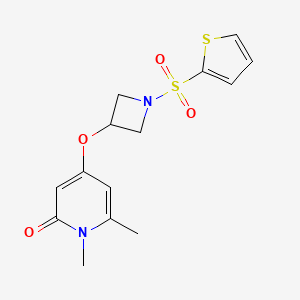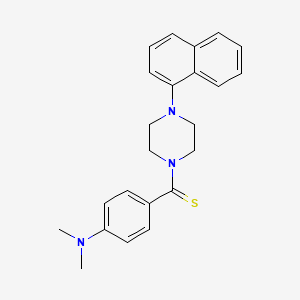![molecular formula C14H25Cl2N3O B2556408 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride CAS No. 1171137-83-9](/img/structure/B2556408.png)
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a derivative of carboxylic acids, and two amine groups (-NH2), which are derivatives of ammonia . The presence of these functional groups suggests that this compound may participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For example, amines can be synthesized by reacting a suitable organic compound with ammonia or an amine .
Chemical Reactions Analysis
The amine and amide functional groups in this compound can participate in a variety of chemical reactions. For example, amines can react with acids to form ammonium salts, and amides can be hydrolyzed to form carboxylic acids and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. Amines, for example, are known to engage in hydrogen bonding, which can affect their boiling points and solubility .
科学的研究の応用
Characterization and Stability Studies
Research on related compounds demonstrates the importance of characterizing chemical and physical properties, including crystalline forms and stability. For example, studies on polymorphs of similar compounds have highlighted the significance of X-ray powder diffractometry, thermal analysis, and spectroscopy in understanding their stability and behavior under different conditions (Yanagi et al., 2000). Such characterization is crucial for the development of pharmaceuticals, ensuring consistency and efficacy.
Physical Chemistry Insights
Investigations into the molar refraction and polarizability of related benzamide compounds in aqueous solutions provide insights into their interactions at the molecular level (Sawale et al., 2016). Understanding these physical chemistry aspects is essential for predicting how these compounds behave in biological systems and their potential applications in drug delivery systems.
Antibacterial Applications
The synthesis and characterization of ion-associate complexes involving related benzamide compounds have shown promise in antibacterial applications. Studies demonstrate the formation of complexes that could enhance interactions with bioactive molecules and receptors, offering a novel approach to combating bacterial infections (Mostafa et al., 2023).
Imaging and Diagnostic Applications
Benzamide derivatives, including those structurally similar to "4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride," have been explored for their potential in imaging applications, particularly in diagnosing and monitoring melanoma. Research into radioiodinated benzamides has shown their utility in selectively targeting melanotic melanoma, providing a pathway for more targeted and effective diagnostic imaging techniques (Wolf et al., 2004).
Molecular Synthesis and Drug Design
The exploration of benzamide derivatives in drug design has led to discoveries of compounds with potent inhibitory effects on viral entry, particularly for Ebola and Marburg viruses. The development of 4-(aminomethyl)benzamides as entry inhibitors showcases the potential of these compounds in therapeutic applications against viral diseases (Gaisina et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13;;/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBBALRDBDRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)

![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)


![ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2556335.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2556336.png)

![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

